9-Piperazino Ofloxacin

Vue d'ensemble

Description

9-Piperazino Ofloxacin is a derivative of the fluoroquinolone antibiotic, ofloxacin. It is known for its potent antibacterial activity, particularly against gram-positive bacteria. This compound is a selective inhibitor of bacterial DNA gyrase and topoisomerase IV, enzymes crucial for maintaining the integrity of bacterial DNA .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 9-Piperazino Ofloxacin involves the modification of the ofloxacin molecule. The process typically includes the introduction of a piperazine ring at the 9th position of the ofloxacin structure. This modification enhances the antibacterial properties of the compound.

Industrial Production Methods: Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves stringent reaction conditions to ensure high yield and purity. The reaction is carried out under controlled temperature and pH conditions, often using catalysts to speed up the reaction .

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, leading to the formation of various metabolites.

Reduction: The compound can also be reduced under specific conditions, altering its chemical structure and properties.

Substitution: Substitution reactions involving this compound typically occur at the piperazine ring, where different substituents can be introduced to modify its activity.

Common Reagents and Conditions:

Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products: The major products formed from these reactions include various oxidized and reduced forms of this compound, as well as substituted derivatives with altered antibacterial properties .

Applications De Recherche Scientifique

Medical Applications

9-Piperazino Ofloxacin retains the antibacterial efficacy of its parent compound, Ofloxacin, making it relevant in the treatment of various bacterial infections.

Antibacterial Efficacy

This compound is effective against a range of Gram-positive and Gram-negative bacteria. Its mechanism involves inhibiting bacterial DNA gyrase and topoisomerase IV, crucial enzymes for bacterial DNA replication.

Table 1: Bacterial Susceptibility to this compound

| Bacteria | Type | Susceptibility |

|---|---|---|

| Staphylococcus aureus | Gram-positive | Sensitive |

| Escherichia coli | Gram-negative | Sensitive |

| Pseudomonas aeruginosa | Gram-negative | Sensitive |

| Streptococcus pneumoniae | Gram-positive | Sensitive |

| Chlamydia trachomatis | Other | Sensitive |

Treatment of Specific Infections

The compound has been studied for its effectiveness in treating various infections, including:

- Urinary Tract Infections (UTIs) : this compound shows significant activity against uropathogens.

- Respiratory Infections : It is effective in treating community-acquired pneumonia and exacerbations of chronic obstructive pulmonary disease (COPD).

- Ocular Infections : As an ophthalmic solution, it can treat bacterial conjunctivitis effectively.

Environmental Applications

The environmental impact of pharmaceuticals is a growing concern. Research indicates that this compound can be subject to biodegradation processes.

Biodegradation Studies

Studies have shown that this compound undergoes transformation in aquatic environments, leading to various degradation products. These transformations can affect its environmental persistence and toxicity.

Table 2: Biodegradation Pathways of this compound

| Transformation Route | Description |

|---|---|

| Decarboxylation | Removal of carboxyl group |

| Piperazinyl Ring Opening | Alteration of the piperazine structure |

Pharmaceutical Research

The study of this compound extends into pharmaceutical formulations and drug delivery systems.

Formulation Development

Research is ongoing into developing novel formulations that enhance the bioavailability and therapeutic efficacy of this compound. This includes:

- Nanoparticle Encapsulation : Enhancing solubility and targeted delivery.

- Sustained Release Formulations : Improving patient compliance through extended dosing intervals.

Case Studies

Several case studies highlight the practical applications and effectiveness of this compound in clinical settings.

Case Study 1: Treatment of Complicated UTIs

A clinical trial involving patients with complicated urinary tract infections demonstrated that treatment with this compound resulted in a significant reduction in pathogen load and symptom relief within three days.

Case Study 2: Ocular Infection Management

In a cohort study on patients with bacterial conjunctivitis, the application of this compound ophthalmic solution led to a rapid resolution of symptoms and eradication of the causative organisms within one week.

Mécanisme D'action

The primary mechanism of action of 9-Piperazino Ofloxacin involves the inhibition of bacterial DNA gyrase and topoisomerase IV. These enzymes are responsible for preventing the excessive supercoiling of DNA during replication and transcription. By inhibiting these enzymes, this compound disrupts DNA replication, leading to the death of bacterial cells .

Comparaison Avec Des Composés Similaires

- Ciprofloxacin

- Levofloxacin

- Moxifloxacin

- Norfloxacin

Comparison: Compared to other fluoroquinolones, 9-Piperazino Ofloxacin exhibits unique properties due to the presence of the piperazine ring. This modification enhances its activity against gram-positive bacteria and provides a broader spectrum of antibacterial activity. Additionally, this compound has shown efficacy in cases where other fluoroquinolones may be less effective .

Activité Biologique

9-Piperazino Ofloxacin is a derivative of the fluoroquinolone antibiotic, ofloxacin, known for its potent antibacterial properties. This compound primarily targets bacterial DNA gyrase and topoisomerase IV, crucial enzymes in bacterial DNA replication and transcription. Its mechanism of action involves inhibiting these enzymes, leading to the disruption of bacterial cell division and growth.

Chemical Structure and Properties

- Chemical Formula : C18H20FN3O4

- Molecular Weight : 357.37 g/mol

- CAS Number : 197291-75-1

This compound acts by selectively inhibiting bacterial DNA gyrase and topoisomerase IV. These enzymes are vital for maintaining the structural integrity of bacterial DNA. The inhibition leads to:

- Disruption of DNA supercoiling necessary for replication.

- Interference with transcription processes.

- Ultimately, cessation of bacterial cell division.

Pharmacokinetics

The pharmacokinetic profile of this compound includes:

- Bioavailability : 95% to 100% after oral administration.

- Peak Serum Concentration : Achieved within 2 to 3 hours post-dose.

- Half-Life : Approximately 5 to 8 hours, allowing for effective dosing schedules.

Antibacterial Efficacy

This compound exhibits significant antibacterial activity, particularly against gram-positive bacteria. The following table summarizes its Minimum Inhibitory Concentrations (MIC) against various bacterial strains:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 0.25 |

| Streptococcus pneumoniae | 0.5 |

| Enterococcus faecalis | 1 |

| Bacillus subtilis | 0.125 |

Case Studies and Research Findings

- In Vitro Studies : A study demonstrated that this compound effectively inhibited the growth of several gram-positive bacteria in laboratory settings, showcasing its potential as a treatment option for infections caused by these pathogens.

- Animal Models : Research involving animal models indicated that varying dosages of this compound produced different therapeutic outcomes, with higher doses correlating with increased antibacterial efficacy and reduced bacterial load.

- Toxicity Assessments : Toxicological evaluations revealed that while the compound is effective against bacteria, it also showed potential toxicity in certain animal studies, necessitating further research on safety profiles.

Interaction with Enzymes

The interaction of this compound with DNA gyrase and topoisomerase IV is characterized by:

- Binding affinity that leads to enzyme inhibition.

- Disruption of normal enzymatic functions essential for DNA replication.

Environmental Influences

The efficacy of this compound can be influenced by environmental factors such as pH and temperature, affecting its solubility and bioavailability. For instance, optimal activity is observed at physiological pH levels, which enhances its therapeutic potential in clinical settings.

Propriétés

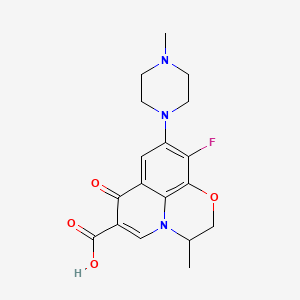

IUPAC Name |

6-fluoro-2-methyl-7-(4-methylpiperazin-1-yl)-10-oxo-4-oxa-1-azatricyclo[7.3.1.05,13]trideca-5(13),6,8,11-tetraene-11-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20FN3O4/c1-10-9-26-17-14(19)13(21-5-3-20(2)4-6-21)7-11-15(17)22(10)8-12(16(11)23)18(24)25/h7-8,10H,3-6,9H2,1-2H3,(H,24,25) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FHAKLRRIGREDDW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1COC2=C3N1C=C(C(=O)C3=CC(=C2F)N4CCN(CC4)C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20FN3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

361.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

197291-75-1 | |

| Record name | 9-Piperazino ofloxacin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0197291751 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 9-PIPERAZINO OFLOXACIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8L87OH5G1Z | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.